3-Ethyl-1,2-oxazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
3-ethyl-1,2-oxazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-2-4-5(3-10-7-4)11(6,8)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUUWXABCOLQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Ethyl-1,2-oxazole-4-sulfonyl chloride typically involves the reaction of 3-ethylisoxazole with chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the isoxazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the final product .
Chemical Reactions Analysis
3-Ethyl-1,2-oxazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethyl-1,2-oxazole-4-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-oxazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various functional groups . This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
3-Amino-5-methyl-1,2-oxazole-4-sulfonyl Chloride
Structural Differences :
- Substituents: The amino (-NH₂) and methyl (-CH₃) groups at positions 3 and 5 replace the ethyl (-CH₂CH₃) group in 3-Ethyl-1,2-oxazole-4-sulfonyl chloride.
Physical Properties: Collision cross-section (CCS) data for 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride adducts (predicted via computational methods) are summarized below :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 196.97823 | 137.9 |
| [M+Na]⁺ | 218.96017 | 148.5 |
| [M-H]⁻ | 194.96367 | 138.6 |
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
Structural Differences :
- This compound features a fused bicyclic indole system with a ketone group, contrasting with the monocyclic oxazole core of this compound.
Ethanesulfonyl Chloride, 2-Chloro-
Structural Differences :
- A linear aliphatic sulfonyl chloride lacking heterocyclic components, unlike the oxazole-based structure of this compound.
Reactivity :
- Aliphatic sulfonyl chlorides like 2-Chloro-ethanesulfonyl chloride typically exhibit higher reactivity toward nucleophiles than aromatic derivatives due to reduced resonance stabilization of the leaving group.
Biological Activity
3-Ethyl-1,2-oxazole-4-sulfonyl chloride is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies based on diverse research findings.
This compound has the following molecular formula: C6H8ClN2O3S. The compound can be synthesized through various methods, often involving the reaction of 3-ethyl-1,2-oxazole with chlorosulfonic acid. The general reaction can be represented as follows:
This process typically requires careful control of temperature and reaction time to ensure high yield and purity.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating its efficacy against various bacterial strains demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL depending on the bacterial species tested.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. For example, a study involving human cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective cytotoxicity. The following table summarizes the IC50 values observed in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 10 |
| A549 (lung cancer) | 12 |
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. It is hypothesized that the sulfonamide group plays a crucial role in inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Case Studies
-
Study on Antimicrobial Effects
A recent study published in Molecules investigated the antimicrobial effects of various sulfonamides, including this compound. The results indicated that this compound significantly reduced bacterial viability in vitro and suggested potential applications in treating infections caused by resistant strains . -
Anticancer Research
Another research article focused on the anticancer properties of sulfonamide derivatives. In this study, this compound was tested against several cancer cell lines. The findings demonstrated a strong correlation between concentration and cytotoxicity, supporting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
